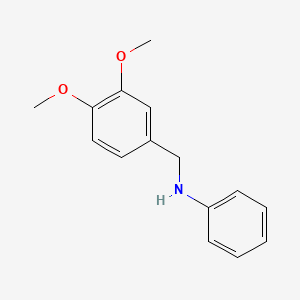

N-(3,4-dimethoxybenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRHEDEWVLKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Methodologies

The synthesis of N-(3,4-dimethoxybenzyl)aniline can be achieved through several methods, with reductive amination and nucleophilic substitution being two prominent approaches.

Reductive amination is a widely used and efficient method for preparing secondary amines. stackexchange.com This process typically involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. stackexchange.com

In the synthesis of this compound, 3,4-dimethoxybenzaldehyde (B141060) reacts with aniline (B41778) in the presence of a reducing agent. arkat-usa.org A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), often used in a solvent like dichloromethane (B109758) with the presence of acetic acid. arkat-usa.orgstackexchange.com This one-pot procedure is advantageous as it avoids the over-alkylation that can occur with other methods. stackexchange.com Alternative reducing systems, such as metallic magnesium in methanol (B129727) with a triethylamine-acetic acid buffer, have also been developed for reductive amination, offering an inexpensive and scalable option. rsc.org

Nucleophilic substitution presents another viable route for the synthesis of this compound and its derivatives. This method involves the reaction of an aniline derivative with a benzyl (B1604629) halide. evitachem.com For example, the synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)aniline is typically carried out by reacting 3,4-dimethoxybenzyl chloride with an appropriate aniline derivative in a solvent such as toluene (B28343) or dichloromethane, often under reflux conditions and sometimes with a catalyst like triethylamine. evitachem.com The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbon of the benzyl chloride, leading to the displacement of the chloride ion. evitachem.com

Spectroscopic and Analytical Data

The characterization of this compound is accomplished through various spectroscopic and analytical techniques.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for elucidating the molecular structure. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl3) shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the benzyl group, and the methoxy (B1213986) groups. arkat-usa.org Specifically, the methylene protons (CA1-CH2) appear as a singlet around 4.29 ppm. The protons of the two methoxy groups (CA4-OMe and CA3-OMe) also present as singlets at approximately 3.91 and 3.90 ppm, respectively. arkat-usa.org The aromatic protons appear as a multiplet in the range of 6.68-7.25 ppm. arkat-usa.org

The ¹³C NMR spectrum further confirms the structure, with distinct peaks for each carbon atom. Key signals include those for the methoxy carbons at 55.9 and 56.0 ppm and the methylene carbon at 48.3 ppm. arkat-usa.org The aromatic carbons resonate at various chemical shifts between 110.9 and 149.3 ppm. arkat-usa.org

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a related imine, (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, shows a strong absorption band around 1620 cm⁻¹, which is characteristic of the C=N (azomethine) group. consensus.app For this compound, one would expect to see characteristic bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether groups.

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. For this compound, the calculated exact mass is 243.125928785 Da. nih.gov Electrospray ionization (ESI) is a common technique used for this analysis. The ESI-HRMS data for the sodium adduct of this compound ([M+Na]⁺) shows a calculated value of 266.1157 and a found value of 266.1147, confirming the molecular formula C15H17NO2. arkat-usa.org

Chemical Reactivity and Transformations

Fundamental Reactivity Profile of the Secondary Amine Functional Group

The chemical behavior of N-(3,4-dimethoxybenzyl)aniline is largely dictated by the presence of its secondary amine functional group. This nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile. The basicity is influenced by the electronic effects of the attached groups: the phenyl group, which is electron-withdrawing through resonance, and the 3,4-dimethoxybenzyl group, which is generally considered electron-donating. The interplay of these groups modulates the availability of the nitrogen's lone pair for protonation or for attacking electrophilic centers.

As a nucleophile, the secondary amine can react with a wide array of electrophiles. This reactivity is fundamental to the derivatization and transformation of the molecule. The nitrogen atom's nucleophilicity allows for the formation of new carbon-nitrogen, sulfur-nitrogen, and other heteroatom-nitrogen bonds, serving as a cornerstone for synthesizing more complex molecular architectures.

Derivatization Reactions for Novel Chemical Entities

The direct formation of an imine or Schiff base involves the condensation of a primary amine with an aldehyde or a ketone. Since this compound is a secondary amine, it cannot undergo this specific condensation reaction to form a stable, neutral C=N double bond. However, the synthesis of this compound itself can be achieved via a related process known as reductive amination, where 3,4-dimethoxybenzaldehyde (B141060) is reacted with aniline (B41778) to form an intermediate Schiff base, which is then reduced in situ to the target secondary amine.

While the secondary amine cannot form a neutral imine, it can react with carbonyl compounds or their equivalents to form quaternary iminium ions. These species are typically transient intermediates in reactions such as the Mannich reaction or the Vilsmeier-Haack reaction. The synthesis of Schiff bases from various aniline derivatives and aldehydes is a common strategy for creating compounds with a C=N bond, highlighting the importance of the primary amine precursor in this class of reactions. anjs.edu.iqnih.govinternationaljournalcorner.com

A key reaction of the secondary amine in this compound is its acylation or sulfonylation to form amides and sulfonamides, respectively. These reactions typically proceed by nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an acyl halide or anhydride, or on the sulfur atom of a sulfonyl chloride. These transformations are significant as they convert the basic amine into a neutral, and often more stable, amide or sulfonamide linkage. This is also a common strategy for installing a protecting group on the nitrogen atom.

Research has demonstrated the successful synthesis of various sulfonamide derivatives from this compound. For instance, reacting it with 4-methylbenzenesulfonyl chloride yields the corresponding N-(3,4-dimethoxybenzyl)-4-methyl-N-phenyl-benzenesulfonamide. nih.govacs.org Similarly, amidation can be achieved using acyl chlorides, such as 4-methoxybenzoyl chloride, to produce the corresponding N-aryl-N-benzylbenzamide. nih.govresearchgate.net These reactions often require a base to neutralize the HCl byproduct.

Table 1: Synthesis of Amide and Sulfonamide Derivatives

| Starting Material | Reagent | Base/Solvent | Product | Yield | Reference |

| This compound | 4-Methylbenzenesulfonyl chloride | Pyridine | N-(3,4-Dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide | 85% | nih.govacs.org |

| This compound | 4-Methoxybenzoyl chloride | NaH / DMF | N-(3,4-Dimethoxy-benzyl)-4-methoxy-N-phenyl-benzamide | - | nih.govresearchgate.net |

| N-(3,4-dimethoxybenzyl)-4-methylaniline | Acetic Anhydride | DMAP / TEA / DCM | N-(3,4-dimethoxybenzyl)-N-(p-tolyl)acetamide | 72% | rsc.org |

The structure of this compound serves as a valuable scaffold for the synthesis of nitrogen-containing heterocyclic compounds. The molecule contains the necessary components—a nucleophilic nitrogen and two distinct aromatic rings—that can participate in intramolecular cyclization reactions to form new ring systems, most notably tetrahydroisoquinolines.

One established strategy involves a Pictet-Spengler-type reaction, where the electron-rich dimethoxy-substituted ring undergoes electrophilic substitution with an activated iminium ion formed from the benzylamine (B48309) moiety. Another powerful method is transition-metal-catalyzed intramolecular C-N bond formation. For example, an analogue, N-(2-bromo-4,5-dimethoxybenzyl)aniline, undergoes a palladium-catalyzed sequence involving Suzuki coupling followed by reductive cyclization to construct the 6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline core. thieme-connect.comthieme-connect.com This demonstrates the utility of the N-benzyl aniline framework in building complex heterocyclic structures. The 3,4-dimethoxybenzyl group is particularly well-suited for cyclization reactions that proceed via electrophilic attack on the aromatic ring, as the methoxy (B1213986) groups are strongly activating.

Specific Reaction Pathways of this compound

The this compound molecule is susceptible to various oxidative transformations targeting either the secondary amine or the electron-rich 3,4-dimethoxybenzyl (DMB) group. The DMB group is frequently used as a protecting group for amines precisely because it can be removed under mild oxidative conditions. nih.gov

Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can induce cleavage of the benzylic C-N bond. nih.gov This process is facilitated by the stability of the 3,4-dimethoxybenzyl carbocation that is formed as an intermediate. This reaction is a key deprotection strategy in multi-step organic synthesis. Research has shown that the reaction of a 3,4-dimethoxybenzyl ether with DDQ is almost instantaneous, highlighting the high reactivity of this moiety towards oxidation.

Alternatively, the secondary amine itself can be oxidized. Reagents such as hydrogen peroxide catalyzed by methyltrioxorhenium (MTO) are known to oxidize secondary amines to the corresponding nitrones. oup.com This transformation converts the secondary amine into a new functional group with its own unique reactivity, serving as a 1,3-dipole in cycloaddition reactions or as an electrophile for nucleophilic attack.

Catalytic C-N Bond Cleavage and Rearrangement Processes

The carbon-nitrogen (C-N) bond in derivatives of this compound can be selectively cleaved under catalytic conditions. The 3,4-dimethoxybenzyl (DMB) group is recognized as an activated group, akin to the p-methoxybenzyl (PMB) group, whose high propensity for cleavage under mild acidic conditions is exploited in organic synthesis. nih.gov This reactivity is attributed to the stability of the in-situ generated 3,4-dimethoxybenzyl carbocation. nih.gov

A notable application of this reactivity is the highly chemoselective C–N bond cleavage of tertiary sulfonamides derived from this compound. In a systematic study, N-(3,4-dimethoxy-benzyl)-4-methyl-N-phenyl-benzenesulfonamide was used as a model substrate to explore this transformation. nih.govacs.org The reaction was tested with various metal triflate- and halide-based Lewis acids. The results demonstrated that catalytic amounts of Bi(OTf)₃, Fe(OTf)₃, Sc(OTf)₃, and Al(OTf)₃ effectively yielded the desired C–N cleavage product, with Bismuth(III) triflate providing the highest yield. nih.govacs.org Halide-based Lewis acids such as FeCl₃ and AlCl₃ were also effective, though they resulted in slightly lower yields. nih.govacs.org

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bi(OTf)₃ (5) | ClCH₂CH₂Cl | 85 | 1 | 95 | nih.govacs.org |

| Fe(OTf)₃ (5) | ClCH₂CH₂Cl | 85 | 1 | 85 | nih.govacs.org |

| Sc(OTf)₃ (5) | ClCH₂CH₂Cl | 85 | 1.5 | 88 | nih.govacs.org |

| Al(OTf)₃ (5) | ClCH₂CH₂Cl | 85 | 1.5 | 78 | nih.govacs.org |

| FeCl₃ (5) | ClCH₂CH₂Cl | 85 | 2 | 70 | nih.govacs.org |

| AlCl₃ (5) | ClCH₂CH₂Cl | 85 | 2 | 65 | nih.govacs.org |

The scope of this C–N bond cleavage was explored with various DMB-protected N-aryl sulfonamides under the optimized conditions using Bi(OTf)₃. nih.gov Substrates with different substituents on the N-aryl moiety, such as phenyl, p-tolyl, 2,4-dimethylphenyl, and m-chlorophenyl, all furnished the corresponding N-debenzylated sulfonamides in excellent yields (90–95%). nih.gov However, a substrate with a more electron-rich 3,4-dimethoxyphenyl group on the nitrogen atom gave the cleavage product in a more moderate yield of 60%. nih.gov

Rearrangement reactions, such as the Hofmann-Martius rearrangement, which typically involves the acid-catalyzed migration of an alkyl group from an N-alkylated aniline to the aromatic ring, represent a potential transformation for this compound. spcmc.ac.in This type of intermolecular rearrangement is driven by heat and an acid catalyst, leading to ortho- and/or para-alkylated anilines. spcmc.ac.in

Electrophilic Aromatic Substitution on Aromatic Rings

This compound possesses two aromatic rings that are susceptible to electrophilic aromatic substitution (EArS), with their reactivity governed by the attached substituents.

The aniline ring contains a secondary amino group (-NH-), which is a very strong activating group. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions. lkouniv.ac.in This makes the ring highly reactive towards electrophiles and directs incoming electrophiles to these positions. However, the high basicity of the amino group makes it incompatible with strong acids like H₂SO₄ or Lewis acids like AlCl₃, which are often used in nitration, sulfonation, and Friedel-Crafts reactions. To control the reactivity and prevent polysubstitution or undesirable side reactions, the amino group is often "protected" by converting it into an amide (an N-acyl derivative). The resulting amide is still an ortho, para-director but is less activating than the free amine, allowing for more controlled substitutions.

The second ring is the 3,4-dimethoxybenzyl moiety. This ring is substituted with two methoxy groups (-OCH₃), which are also strong activating groups and ortho, para-directors. lkouniv.ac.in They increase the ring's electron density via resonance. In this ring, the positions available for substitution are C-2, C-5, and C-6. The directing effects of the two methoxy groups are cooperative. The C-5 position is para to the C-2 methoxy group and ortho to the C-1 methoxy group, while the C-6 position is ortho to the C-1 methoxy group. Therefore, electrophilic attack is strongly favored at the C-5 and C-6 positions.

When considering electrophilic substitution on the entire molecule, the relative reactivity of the two rings comes into play. The strongest activating group generally dictates the position of substitution. lkouniv.ac.in Given that both rings are highly activated, competitive substitution could occur, although the specific reaction conditions would heavily influence the outcome.

Mechanistic Investigations of Reaction Kinetics and Pathways

Mechanistic studies have provided significant insights into the chemical transformations of this compound derivatives. The catalytic C-N bond cleavage of DMB-protected tertiary sulfonamides is believed to proceed through a pathway initiated by the catalyst. researchgate.net

Based on control experiments and mass spectroscopy, a plausible mechanism for the Bi(OTf)₃-catalyzed C-N cleavage has been proposed. nih.govacs.orgresearchgate.net The reaction is thought to begin with the protonation of the sulfonyl group's oxygen atom by triflic acid, which may be generated in situ. nih.govacs.org This protonation enhances the electrophilicity of the benzylic carbon. Subsequently, an intramolecular Friedel-Crafts-type reaction occurs, where the electron-rich dimethoxybenzyl ring attacks the activated benzylic carbon, leading to the cleavage of the C-N bond. nih.gov This process releases the secondary sulfonamide and generates a stable 3,4-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction medium, such as water, or can undergo electrophilic substitution with a scavenger like anisole (B1667542) if added. nih.gov The stability of the DMB carbocation is a critical factor for the success of this cleavage under mild conditions. nih.gov

Further mechanistic work on the hydrolysis of related N-(4-hydroxybenzyl) quaternary ammonium compounds suggests the involvement of a quinone methide intermediate. nih.gov The hydrolysis rate was found to be dependent on the formation of a zwitterionic phenoxide, which then reversibly forms the quinone methide intermediate before reacting with a nucleophile. nih.gov This pathway highlights the importance of the benzyl (B1604629) substitution pattern in facilitating cleavage reactions.

In a different catalytic system involving the ruthenium-catalyzed deaminative coupling of primary amines, kinetic studies using a Hammett plot were conducted. marquette.edunih.gov The coupling reaction of 4-methoxyaniline with various para-substituted benzylamines yielded a negative ρ value (-0.79 ± 0.1), indicating the buildup of positive charge at the benzylic position in the transition state of the rate-determining step. marquette.edunih.gov Deuterium (B1214612) labeling experiments further supported the proposed mechanism, showing significant deuterium incorporation at the methylene (B1212753) (CH₂) position of the product, which points to a C-N bond cleavage step being integral to the catalytic cycle. marquette.edunih.gov

Structural Analysis

Crystalline Structure

While a crystal structure for N-(3,4-dimethoxybenzyl)aniline itself was not found in the search results, a study on a related imine, (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, provides insight into the likely structural characteristics. Single-crystal X-ray diffraction analysis of this Schiff base revealed an E configuration around the C=N double bond. consensus.app This suggests that the dimethoxybenzyl and aniline (B41778) moieties are on opposite sides of the double bond.

Molecular Geometry

The molecular geometry of this compound consists of a central nitrogen atom bonded to a hydrogen, a phenyl group, and a 3,4-dimethoxybenzyl group. The molecule possesses a degree of flexibility due to the rotatable single bonds in the benzylamine (B48309) linkage. The IUPAC name for this compound is N-[(3,4-dimethoxyphenyl)methyl]aniline. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. arxiv.org For a flexible molecule like N-(3,4-dimethoxybenzyl)aniline, DFT is particularly useful for conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformers) of the atoms and the energy barriers between them.

Table 1: Hypothetical DFT-Calculated Conformational Data for this compound

This interactive table illustrates the type of data generated from DFT conformational analysis, showing key dihedral angles and the corresponding relative energies of different conformers.

| Conformer ID | Dihedral Angle 1 (C-C-N-C, in degrees) | Dihedral Angle 2 (C-N-C-C, in degrees) | Relative Energy (kcal/mol) |

| Conf-1 | 180 (anti) | 60 (gauche) | 0.00 (Global Minimum) |

| Conf-2 | 180 (anti) | 180 (anti) | 1.5 |

| Conf-3 | 60 (gauche) | 60 (gauche) | 2.1 |

| Conf-4 | 60 (gauche) | 180 (anti) | 2.8 |

Beyond geometry, DFT is also employed to predict spectroscopic data, which can be used to validate or interpret experimental results. Theoretical calculations can provide vibrational frequencies that correspond to peaks in an infrared (IR) spectrum and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea, a related complex molecule, theoretical results from DFT calculations were shown to be comparable with experimental spectroscopic data. researchgate.net

Furthermore, computational chemistry can be used to model reaction pathways. chemrxiv.org For the synthesis of this compound and related secondary amines, computational studies can elucidate the mechanism of formation, for example, in ruthenium-catalyzed deaminative coupling reactions. nih.govmarquette.edu These calculations can map the energy profile of the reaction, identifying transition states and intermediates, which helps in understanding reaction kinetics and optimizing conditions. marquette.edu

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics focus on the physical movements and interactions of atoms and molecules over time, which is crucial for understanding how a molecule behaves in a biological environment.

The N-(3,4-dimethoxybenzyl) moiety is recognized as a valuable pharmacophore in drug design, capable of interacting with various biological targets. researchgate.net Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme. In studies on related compounds, the 3,4-dimethoxybenzyl group was identified as a key feature for inhibiting butyrylcholinesterase and preventing the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. researchgate.netub.edu

Docking simulations place the ligand into the target's binding pocket in various orientations and conformations, scoring each pose based on factors like electrostatic and van der Waals interactions. This predicts the most stable binding mode and highlights key intermolecular interactions, such as hydrogen bonds with specific amino acid residues. elifesciences.org

Table 2: Predicted Interactions of a N-(3,4-dimethoxybenzyl) Scaffold with a Hypothetical Enzyme Active Site

This table shows a typical output from a molecular docking analysis, detailing the types of interactions between the ligand and amino acid residues of a target protein.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Aniline (B41778) Ring | Phe330 | Pi-Pi Stacking | 3.8 |

| Amine N-H | Asp70 | Hydrogen Bond | 2.9 |

| 3-Methoxy Group | Tyr121 | Hydrogen Bond | 3.1 |

| Benzyl (B1604629) Ring | Trp82 | Pi-Pi Stacking | 4.2 |

| 4-Methoxy Group | Val115 | Hydrophobic | 3.5 |

Due to its rotational freedom, this compound can exist in a vast number of conformations. Molecular dynamics (MD) simulations are used to explore this "conformational space" by simulating the motion of the atoms over time. biorxiv.org An MD simulation tracks the trajectory of a molecule in a simulated environment (often water), providing a dynamic picture of its flexibility and stability. biorxiv.org

These simulations can reveal the most populated conformational clusters, indicating the shapes the molecule is most likely to adopt in solution. mdpi.com This is critical for understanding its behavior before it binds to a target, as the biologically active conformation may not be the lowest-energy conformer in isolation. MD simulations can also assess the stability of a predicted ligand-target complex from docking studies, confirming whether the predicted binding mode is maintained over time.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are computational strategies that link the chemical structure of a compound to its biological activity. jst.go.jp These approaches are vital in drug discovery for optimizing lead compounds and predicting the activity of novel molecules.

A QSAR model is a mathematical equation that correlates physicochemical descriptors of a molecule with its experimentally measured activity. jst.go.jp For a series of compounds based on the this compound scaffold, descriptors could include:

Hydrophobicity: Calculated as LogP.

Electronic properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Steric parameters: Like molecular weight or specific steric fields around the molecule. jst.go.jp

Topological indices: Numerical values derived from the graph representation of the molecule.

By building a QSAR model from a set of known active and inactive molecules, researchers can predict the activity of new derivatives of this compound before they are synthesized, guiding the design of more potent compounds. researchgate.net Cheminformatics tools are used to manage the large datasets of chemical structures and biological data needed for these analyses. scienceopen.com

Table 3: Key Physicochemical Descriptors for this compound for use in QSAR

This table lists computed descriptors for the title compound that are commonly used in QSAR studies. Data is sourced from computational predictions.

| Descriptor | Value | Source |

| Molecular Weight | 243.30 g/mol | PubChem nih.gov |

| XLogP3 | 3.0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Polar Surface Area | 30.5 Ų | PubChem nih.gov |

Investigations into Biological Activities and Mechanistic Pathways

Identification and Characterization of Molecular and Cellular Targets

The therapeutic potential of N-(3,4-dimethoxybenzyl)aniline derivatives stems from their ability to interact with specific molecular targets, including enzymes and receptors, and to modulate complex biological processes such as protein aggregation.

Analogues of this compound have been identified as inhibitors of several key enzymes implicated in disease.

Cholinesterase Inhibition: The this compound moiety is a key component in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. A notable example is N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine , which was found to be a highly potent inhibitor of BuChE with an IC50 value of 20 nM, and a micromolar inhibitor of AChE (IC50 = 2.2 μM). researchgate.net This dual inhibitory action is a sought-after characteristic in potential Alzheimer's therapies. researchgate.net

Cytochrome P450 (CYP) Enzyme Inhibition: The interaction of these compounds with metabolic enzymes like Cytochrome P450 is critical. Studies on tacrine (B349632) derivatives incorporating the 3,4-dimethoxybenzylamino substituent have evaluated their potential for hepatotoxicity by examining their binding to CYP1A2. The derivative N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine and its 6-chloro analogue demonstrated weak binding to the CYP1A2 enzyme, with IC50 values of 33.0 μM and 8.5 μM, respectively. researchgate.net This suggests a lower potential for mechanism-based toxicity compared to the parent compound, tacrine. researchgate.net

Tyrosinase Inhibition: While direct studies on this compound are limited, research on structurally related (E)-N-substituted benzylidene-aniline derivatives has shown that the presence and position of methoxy (B1213986) groups are crucial for tyrosinase inhibition. researchgate.net Derivatives featuring a 4-methoxy-anilino group demonstrated more potent inhibition of mushroom tyrosinase than other analogues, highlighting the importance of the methoxy substitution pattern for this enzymatic interaction. researchgate.net

Urease Inhibition: Currently, there is a lack of specific research in the available literature investigating the direct inhibitory effects of this compound on the urease enzyme. Urease inhibitors are significant in both agriculture, for improving nitrogen fertilizer efficiency, and in medicine, for combating infections by urease-producing bacteria like Helicobacter pylori. nih.govresearchgate.net While various aniline (B41778) and thiourea (B124793) derivatives have been explored as urease inhibitors, the potential of this specific compound remains an area for future investigation. researchgate.netresearchgate.net

Table 1: Enzyme Inhibition Data for this compound Analogues

| Compound | Target Enzyme | IC50 Value | Source |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | BuChE | 20 nM | researchgate.net |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | AChE | 2.2 μM | researchgate.net |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | CYP1A2 | 33.0 μM | researchgate.net |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | AChE | 0.8 μM | researchgate.net |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | BuChE | 1.4 μM | researchgate.net |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | CYP1A2 | 8.5 μM | researchgate.net |

The aromatic amine structure of this compound and its derivatives allows them to interact with various biological receptors, which is a key aspect of their use in pharmaceutical synthesis and biological research. evitachem.com For instance, tetrahydroisoquinoline derivatives have been investigated as orexin (B13118510) receptor antagonists. In these studies, the removal of one or both methoxy groups from the 3,4-dimethoxybenzyl substituent led to a significant decrease in activity at the OX1 receptor, suggesting this moiety acts as an important anchor for binding. chimia.ch This highlights the critical role of the dimethoxybenzyl portion of the molecule in specific receptor interactions. chimia.ch

A significant area of investigation for this compound analogues is their ability to interfere with the pathological aggregation of proteins, a hallmark of many neurodegenerative diseases.

Amyloid-β Aggregation: In the context of Alzheimer's disease, the aggregation of the amyloid-β (Aβ) peptide is a primary therapeutic target. The derivative N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine has been shown to inhibit Aβ aggregation, demonstrating 40% inhibition at a concentration of 25 μM. researchgate.net Further modification of this structure, such as the addition of a chlorine atom to create 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine , significantly enhanced this effect, achieving 75.7% inhibition of Aβ aggregation at the same concentration. researchgate.net These findings underscore the potential of the 3,4-dimethoxyphenyl substituent as a valuable pharmacophore for developing agents with anti-Aβ-aggregation properties. researchgate.net

Table 2: Amyloid-β Aggregation Inhibition by this compound Analogues

| Compound | Aβ-Aggregation Inhibition (% at 25 μM) | Source |

| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | 40.0% | researchgate.net |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | 75.7% | researchgate.net |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | 85.9% | researchgate.net |

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The biological activity of this compound analogues can be finely tuned by modifying various parts of the molecule.

On the Aniline/Core Scaffold: In the tetrahydroacridine series, adding a chlorine atom at the 6-position of the core structure (transitioning from compound 8e to 9e ) improved AChE inhibition (IC50 from 2.2 μM to 0.8 μM) while altering the selectivity profile against BuChE (IC50 from 20 nM to 1.4 μM). researchgate.net In a different series of pyruvate (B1213749) carboxylase inhibitors, replacing the hydroxyl group on the A ring with halogens (bromine, chlorine, fluorine) maintained very good bioactivity, suggesting these can act as bioisosteres. rsc.org

On the Benzyl (B1604629) Ring: The 3,4-dimethoxy substitution on the benzyl ring is often crucial for activity. For orexin receptor antagonists, removing these methoxy groups resulted in a significant loss of potency. chimia.ch This indicates that these groups may be essential for anchoring the ligand in the receptor's binding pocket. chimia.ch

On the Linker: The nature of the linker connecting the phenyl rings is critical. In a series of erianin (B49306) analogues, a flexible two-carbon chain or a single methylene (B1212753) with a tertiary amine maintained bioactivity, whereas rigid linkers like amides or thioamides, or bulky substituents on the linker nitrogen, reduced bioactivity. rsc.org

Table 3: SAR Summary for this compound Analogues

| Parent Scaffold | Target/Activity | Key Substituent Variation | Effect on Potency/Selectivity | Source |

| Tetrahydroacridin-9-amine | Cholinesterase/Aβ Aggregation | 6-Chloro substitution on tetrahydroacridine ring | Enhanced AChE and Aβ inhibition; altered BuChE selectivity | researchgate.net |

| Tetrahydroisoquinoline | Orexin Receptor (OX1) | Removal of 3,4-dimethoxy groups from benzyl moiety | Significant decrease in activity | chimia.ch |

| Erianin Analogue | Pyruvate Carboxylase | Rigid linker (e.g., amide) vs. flexible linker (e.g., C-C, C-N-C) | Rigid linkers were detrimental to bioactivity | rsc.org |

| Benzylidene-aniline | Tyrosinase Inhibition | 4-methoxy-anilino group | More potent inhibition compared to 2-hydroxyanilino group | researchgate.net |

From the extensive research on this compound and its derivatives, several key design principles have emerged for developing molecules with enhanced or novel biological functions.

One prominent strategy is the use of the 3,4-dimethoxyphenyl substituent as a multi-target pharmacophore . Investigations have demonstrated its utility in creating compounds that can dually inhibit cholinesterases and prevent amyloid-β aggregation, offering a promising approach for designing multi-targeting agents to treat complex diseases like Alzheimer's. researchgate.net

Another powerful principle is structural simplification . In lead optimization, complex chemical moieties can sometimes be replaced with the simpler N-(3,4-dimethoxybenzyl) group to generate analogues with more favorable physicochemical properties without sacrificing biological activity. This approach has been used to create compounds with fewer asymmetric centers and lower polarity, which showed good micromolar inhibitory activities against various cancer cell lines.

Furthermore, the bioisosteric replacement of key functional groups has proven effective. For example, replacing a critical hydroxyl group with a fluorine atom on the aromatic ring of certain inhibitors can maintain or even enhance bioactivity, likely due to the similar electronic properties and size of fluorine and hydroxyl groups. rsc.org These design strategies continue to guide the development of novel and more effective therapeutic agents based on the versatile this compound scaffold.

Mechanistic Insights into Biological Action and Cellular Responses

To comprehend the biological effects of this compound, researchers have delved into its mechanisms of action at the cellular level. These investigations focus on identifying the specific molecular pathways it influences and the subsequent cellular responses, such as the initiation of programmed cell death and interference with the cell division cycle.

Cellular Assays for Investigating Specific Biological Pathways

A variety of cellular and biochemical assays are employed to identify the biological pathways modulated by this compound and its derivatives. These assays provide quantitative data on the compound's effects on specific molecular targets.

Key biological pathways investigated include:

Cholinesterase Inhibition: The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for regulating neurotransmitter levels, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. heraldopenaccess.ussemanticscholar.org The inhibitory activity of compounds containing the this compound scaffold against AChE and BChE has been evaluated, identifying the 3,4-dimethoxyphenyl group as a valuable pharmacophore for dual cholinesterase inhibition. researchgate.net

Antioxidant Activity: The ability of a compound to neutralize reactive oxygen species (ROS) is a significant measure of its potential to counteract oxidative stress. Several standard assays are used to quantify this activity. irb.hrnih.gov These include hydrogen peroxide scavenging assays and methods utilizing stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The ferric reducing antioxidant power (FRAP) assay is another common method used to measure the reductive ability of an antioxidant. irb.hr Studies on related aniline and phenolic compounds confirm that these assays are standard for determining antioxidant efficacy. researchgate.net

Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key protein kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov The inhibitory effect of N-arylmethyl-aniline hybrids on VEGFR-2 has been explored to assess their potential as anticancer agents. nih.gov

Table 1: Cellular Assays and Associated Biological Pathways

| Assay Type | Biological Pathway Investigated | Description |

| Cholinesterase Inhibition Assay | Neurotransmission | Measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. semanticscholar.orgnih.gov |

| DPPH Radical Scavenging Assay | Antioxidant Activity | Quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. nih.govresearchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Antioxidant Activity | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its antioxidant capacity. irb.hr |

| VEGFR-2 Enzymatic Assay | Angiogenesis, Cancer Proliferation | Determines the inhibitory potency of a compound against the VEGFR-2 kinase, which is critical for cell signaling pathways that promote tumor growth. nih.gov |

| Cell Viability (MTT) Assay | Cytotoxicity | Assesses the metabolic activity of cells as an indicator of cell viability or proliferation after exposure to a compound. tandfonline.com |

| Flow Cytometry | Cell Cycle Analysis | Used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound. nih.gov |

Apoptosis Induction and Cell Cycle Modulation Mechanisms

A significant area of research has been the ability of compounds containing the this compound structure to trigger programmed cell death (apoptosis) and alter the normal progression of the cell cycle in cancer cells.

Furthermore, studies on other structurally related aniline derivatives have demonstrated an ability to interact with tubulin, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent cell death via the mitochondrial apoptotic pathway. nih.gov The cell cycle is a highly regulated process involving cyclins and cyclin-dependent kinases (CDKs), and abnormal activation of these proteins is linked to cancer. nih.gov The use of flow cytometry allows for precise analysis of how these compounds affect cell cycle distribution. nih.gov For instance, treatment of differentiated neuroblastoma cells with aniline has been shown to induce a gradual increase in the expression of various cyclins, leading to a reactivation of the cell cycle. mdpi.com

Table 2: Summary of Mechanistic Findings

| Cellular Process | Mechanism | Key Molecular Events |

| Apoptosis Induction | Caspase-Dependent Pathway | Release of Cytochrome-C, activation of caspase-3, altered Bax/Bcl-2 ratio. nih.gov |

| Cell Cycle Modulation | Cell Cycle Arrest | Accumulation of cells in the SubG0-G1 or G2/M phases. nih.govnih.gov |

| Altered Protein Expression | Changes in the expression levels of cyclins (CCND1, CCNE1, CCNA2, CCNB1) and cyclin-dependent kinases (CDKs). nih.govmdpi.com |

Applications in Chemistry and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical architecture of N-(3,4-dimethoxybenzyl)aniline, which incorporates a nucleophilic secondary amine and an electron-rich aromatic ring, allows it to be a versatile building block in organic synthesis. This versatility is demonstrated in its use as a precursor for various heterocyclic compounds and as a scaffold for constructing more complex molecular frameworks.

Precursors for the Synthesis of Alkaloids and Nitrogen Heterocycles

This compound and its derivatives are key precursors in the synthesis of a variety of nitrogen-containing heterocycles, which are core structures in many naturally occurring alkaloids and medicinally important compounds. orgsyn.orgwhiterose.ac.uk The dimethoxybenzyl group, in particular, is a common feature in many isoquinoline (B145761) alkaloids. For instance, a conceptually similar approach starting from related building blocks has been employed in the chemo-catalytic synthesis of 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a derivative of the natural product tetrahydropapaveroline. chemrxiv.org

The reactivity of the aniline (B41778) nitrogen and the potential for cyclization reactions make this compound a valuable starting point for constructing these complex ring systems. For example, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from N-(2-bromobenzyl)anilines through a sequence involving reductive amination and palladium-catalyzed reactions. thieme-connect.com The synthesis often involves the initial formation of an imine, such as N-(3,4-dimethoxybenzylidene)aniline, which is then further elaborated. chemspider.com The development of synthetic routes to nitrogen heterocycles is an active area of research, with applications in drug discovery and materials science. whiterose.ac.ukwits.ac.za

Below is a table summarizing the role of this compound derivatives as precursors in the synthesis of nitrogen heterocycles:

| Precursor Derivative | Target Heterocycle | Synthetic Strategy | Reference |

| N-(2-Bromobenzyl)anilines | N-Aryl-1,2,3,4-tetrahydroisoquinolines | Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation | thieme-connect.com |

| This compound | Bis-oxindoles | Copper(II)-mediated oxidative coupling | whiterose.ac.uk |

| Lignin-derived precursors | Tetrahydropapaveroline derivatives | Chemo-catalytic strategy | chemrxiv.org |

| Enaminones | Lamellarin alkaloids | [4 + 1] cycloaddition strategy | wits.ac.za |

Scaffolds for Complex Molecule Construction

Beyond its role as a precursor, the this compound framework serves as a foundational scaffold upon which more intricate molecular architectures can be assembled. rug.nluu.nl The term "scaffold" in this context refers to a core molecular structure that can be systematically modified and elaborated to generate a library of related compounds. rug.nl This approach is central to modern drug discovery and materials science, where the goal is often to synthesize and screen a diverse set of molecules for desired properties.

The this compound scaffold provides multiple points for chemical modification, including the secondary amine, the aniline ring, and the dimethoxybenzyl ring. This allows for the systematic introduction of various functional groups and substituents, leading to the creation of diverse molecular libraries. For example, multicomponent reactions have been utilized to introduce the N-(3,4-dimethoxybenzyl)amino group into complex scaffolds. rug.nl These scaffolds can then be further functionalized to create compounds with potential applications in various fields, including as kinase inhibitors. researchgate.net

Utilization in Coordination Chemistry and Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. This property allows for its use in the design of catalysts for a variety of chemical transformations.

Ligand Design for Metal-Catalyzed Reactions

This compound and its derivatives can be incorporated into more complex ligand structures for transition metal catalysis. mdpi.comnih.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings, thereby influencing the activity and selectivity of the metal catalyst. acs.org For instance, related aniline derivatives are used in palladium-catalyzed C-N cross-coupling reactions, a powerful tool for forming carbon-nitrogen bonds. acs.org The development of efficient catalysts is crucial for green and sustainable chemical synthesis. arabjchem.org

The design of ligands often involves creating a scaffold that can chelate to a metal ion, forming a stable complex. The this compound moiety can be a key component of such a scaffold, providing a nitrogen donor atom for coordination. The dimethoxy groups can also influence the electronic properties of the metal center through space or through the aromatic system.

Development of Chiral Catalysts and Auxiliaries

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry, particularly in the pharmaceutical industry. Chiral catalysts and auxiliaries are essential tools for achieving this goal. While this compound itself is not chiral, it can be used as a starting material for the synthesis of chiral ligands and auxiliaries. bath.ac.ukbeilstein-journals.org

For example, the aniline nitrogen can be incorporated into a larger, chiral framework. This chiral ligand can then coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a chemical reaction. rsc.orgrochester.edu Alternatively, the N-(3,4-dimethoxybenzyl) group can be used as a protecting or directing group in asymmetric synthesis, and then removed at a later stage. The development of new chiral catalysts is an ongoing area of research, with a focus on improving efficiency and selectivity. mdpi.comresearchgate.net

Potential Applications in Advanced Materials Science

The unique electronic and structural features of this compound and its derivatives suggest potential applications in the field of advanced materials science. evitachem.com The electron-rich dimethoxybenzene ring and the aniline moiety can impart useful optical and electronic properties to materials incorporating this scaffold.

For instance, molecules containing similar aromatic amine structures are known to be useful in the development of organic light-emitting diodes (OLEDs), conductive polymers, and other organic electronic materials. The ability to tune the electronic properties of the this compound scaffold through chemical modification makes it an attractive building block for the design of new materials with tailored properties. evitachem.comopenaccessjournals.com Research in this area is focused on synthesizing and characterizing new materials based on this and related scaffolds, with the goal of developing next-generation electronic and photonic devices. google.com

Advanced Analytical Methodologies Development

Chromatographic Method Development for Quantification and Purity Analysis

Chromatographic techniques are central to the separation and analysis of N-(3,4-dimethoxybenzyl)aniline from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully applied, each with its own set of optimized parameters for effective analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a versatile and widely used technique for the analysis of non-volatile and thermolabile compounds like this compound. The development of HPLC methods for this compound and its analogs, such as 3,4-dimethoxyaniline (B48930), has focused on achieving high resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is a common approach for the separation of aniline (B41778) derivatives. nih.gov A notable method developed for 3,4-dimethoxyaniline utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity. nih.gov This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. nih.gov For applications requiring mass spectrometric detection, phosphoric acid is typically substituted with a volatile acid such as formic acid. nih.gov The scalability of such methods allows for their application in both analytical quantification and preparative separation for impurity isolation. nih.gov

Method validation is a critical aspect of HPLC method development, ensuring that the analytical procedure is suitable for its intended purpose. Validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness. researchgate.netmdpi.com For instance, in the development of HPLC methods for related pharmaceutical compounds, parameters such as mobile phase composition, pH, flow rate, and detector wavelength are systematically optimized. researchgate.net The use of Ultra-High-Performance Liquid Chromatography (UHPLC), with columns packed with sub-2 µm particles, offers significant advantages in terms of increased resolution, higher throughput, and reduced solvent consumption. chemicalbook.com

| Parameter | HPLC Conditions for Aniline Derivatives |

| Column | Newcrom R1 (reverse-phase) nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility) nih.gov |

| Detection | UV nih.gov |

| Key Advantages | Suitable for thermolabile and polar compounds without derivatization. nih.govmdpi.com |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While aniline and its derivatives can be analyzed by GC, their polarity often necessitates a derivatization step to improve chromatographic peak shape and thermal stability. nih.govmdpi.comresearchgate.netnih.govnih.gov

For the analysis of aniline derivatives, various capillary columns have been employed, including SE-54 and Rxi-5Sil MS. youtube.com The choice of detector is crucial for achieving the desired sensitivity and selectivity. A nitrogen-phosphorus detector (NPD) is often recommended for the analysis of nitrogen-containing compounds like anilines due to its high selectivity. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination that provides both chromatographic separation and structural identification. nih.gov The PubChem database contains GC-MS data for this compound, indicating its amenability to this technique. nih.gov In the analysis of related N-benzylpiperazine derivatives, GC separation has been achieved on a Rxi®-17Sil MS stationary phase. acs.org The elution order of isomers in such analyses often correlates with the degree of substituent crowding on the aromatic ring. acs.org

| Parameter | GC Conditions for Aniline Derivatives |

| Column | Capillary columns such as SE-54, ZB-Wax, Rxi-5Sil MS. researchgate.netyoutube.com |

| Detector | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). youtube.comnih.gov |

| Derivatization | Often required for polar anilines to improve analysis. nih.govmdpi.comresearchgate.netnih.govnih.gov |

| Injection | Splitless injection is commonly used. researchgate.net |

| Temperature Program | Optimized temperature ramps are crucial for separation. researchgate.net |

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) has emerged as a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and rapid analysis times. While specific studies on this compound are not prevalent, methods developed for aniline and its derivatives provide a strong foundation for its analysis.

Capillary Zone Electrophoresis (CZE) is a fundamental mode of CE where separations are based on the differential migration of analytes in an electric field. nih.govnih.gov For the analysis of aniline derivatives, which are basic compounds, acidic buffers are typically used. researchgate.net This ensures that the analytes are protonated and carry a positive charge, allowing them to migrate towards the cathode. researchgate.net To overcome the issue of analyte adsorption to the negatively charged capillary wall, various strategies have been developed, such as using coated capillaries or modifying the buffer composition. youtube.comresearchgate.net For instance, fused silica (B1680970) capillaries coated with acid-treated single-walled carbon nanotubes have demonstrated improved separation performance for nitrogen-containing aromatic compounds. youtube.com

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral analytes. acs.org This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. For aniline derivatives, MEKC has been shown to be an effective separation technique, often employing a borate (B1201080) buffer with a surfactant like sodium dodecyl sulfate (B86663) (SDS). mdpi.comacs.org

| Technique | Conditions for Aniline Derivative Separation |

| Capillary Zone Electrophoresis (CZE) | Acidic buffers (e.g., phosphoric acid/sodium dihydrogen phosphate) to ensure analytes are cationic. nih.gov Coated capillaries can be used to reduce wall interactions. youtube.com |

| Micellar Electrokinetic Chromatography (MEKC) | Borate buffer with a surfactant (e.g., Sodium Dodecyl Sulfate - SDS). mdpi.comacs.org Can separate both charged and neutral analytes. |

| Detection | UV detection is commonly employed. |

Development and Validation of Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both quantification and structural elucidation. nih.gov The combination of chromatography with mass spectrometry is particularly powerful in the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established hyphenated technique that combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. This technique is invaluable for the identification of unknown compounds and the confirmation of known analytes. youtube.com As previously mentioned, GC-MS data for this compound is available, confirming its utility for this compound. nih.gov The electron ionization (EI) mass spectra of related N,N-disubstituted piperazines show characteristic fragmentation patterns that can be used for isomer differentiation. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, combining the versatility of HPLC for separating a wide range of compounds with the high sensitivity and selectivity of mass spectrometry. chemicalbook.com This technique is particularly suited for the analysis of polar and thermolabile compounds that are not amenable to GC without derivatization. nih.govmdpi.com The development of LC-MS methods for aniline derivatives has been shown to provide sensitive and reliable quantification, even in complex matrices like groundwater. acs.org Tandem mass spectrometry (MS-MS) further enhances selectivity and provides more detailed structural information, which is crucial for the unambiguous identification of analytes. researchgate.net

The coupling of separation techniques with infrared (IR) spectroscopy, such as in GC-IR, provides complementary information to mass spectrometry. acs.org While MS provides information about the mass-to-charge ratio of the molecule and its fragments, IR spectroscopy provides information about the functional groups present in the molecule. This combination can be particularly useful for the differentiation of isomers that may have similar mass spectra. acs.org

Future Research Directions and Perspectives

Exploration of Uncharted Chemical Reactivity and Novel Transformations

While the basic reactivity of N-(3,4-dimethoxybenzyl)aniline is understood, serving as an intermediate in various synthetic procedures, a vast expanse of its chemical potential remains to be explored. The compound's structure, featuring both a nucleophilic secondary amine and electron-rich aromatic rings, presents numerous opportunities for novel chemical transformations.

Future research should systematically investigate its participation in a broader range of reactions. The aniline (B41778) moiety is a prime candidate for advanced coupling reactions, moving beyond simple acylation evitachem.com. Exploring its use in modern catalytic cycles, such as Buchwald-Hartwig or Chan-Lam couplings, could yield novel tri- and tetra-substituted aniline derivatives with complex architectures. Furthermore, the secondary amine offers a site for innovative C-H activation and functionalization reactions, potentially leading to the direct introduction of new substituents without pre-functionalization.

The 3,4-dimethoxybenzyl group, often used as a protecting group that can be cleaved under acidic or oxidative conditions, could be leveraged as a reactive handle in its own right acs.orgbme.hu. Research into selective mono-demethylation or functionalization of the methoxy (B1213986) groups could open pathways to new derivatives with altered electronic and steric properties. Investigating its behavior under photochemical or electrochemical conditions could also uncover unprecedented reaction pathways and molecular rearrangements researchgate.net.

| Reaction Type | Potential Catalyst/Reagent System | Expected Product Class | Rationale |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh, Ir) | Chiral Tetrahydroquinoline Derivatives | Generation of stereochemically complex and biologically relevant scaffolds. |

| Photoredox-Catalyzed C-N Coupling | Iridium or Ruthenium photocatalysts, various coupling partners | Complex Tertiary Amines | Accessing novel amine structures under mild, light-driven conditions. |

| Electrochemical Oxidation/Coupling | Mediated or direct anodic oxidation | Polymerized films or Dimeric Structures | Exploration for materials science applications, such as conductive polymers evitachem.com. |

| Enzymatic Derivatization | Laccases, Peroxidases | Oxidized or Polymerized Products | Highly selective and environmentally friendly transformations. |

Advancement of Highly Selective and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly paramount in modern synthetic planning. Future research must focus on developing synthetic routes to this compound and its derivatives that are not only efficient but also minimize environmental impact. Current methods often rely on conventional solvents and stoichiometric reagents evitachem.comacs.org.

A significant area for advancement lies in the adoption of catalytic "hydrogen borrowing" or "hydrogen autotransfer" strategies for the N-alkylation of aniline with 3,4-dimethoxybenzyl alcohol. researchgate.netchemrxiv.org These atom-economic processes typically use low loadings of transition metal catalysts (e.g., ruthenium, iridium) and generate water as the only byproduct, representing a substantial improvement over classical reductive amination protocols. researchgate.netchemrxiv.org

Furthermore, the exploration of unconventional reaction media and energy sources holds great promise. semanticscholar.org Synthesizing the parent compound or its derivatives in water, supercritical fluids, or deep eutectic solvents could eliminate the need for volatile organic compounds. chemrxiv.org The application of microwave irradiation or mechanochemistry (grinding) could dramatically reduce reaction times and energy consumption, offering a more sustainable manufacturing footprint. semanticscholar.org The development of one-pot, multi-component reactions starting from aniline, veratraldehyde, and a reducing agent would further enhance efficiency by minimizing intermediate workup and purification steps.

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Catalytic Hydrogen Borrowing | Uses alcohol instead of aldehyde/halide, water as byproduct chemrxiv.org | High atom economy, reduced waste, safer reagents. |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free semanticscholar.org | Drastically reduced reaction times, increased yields, energy efficiency. |

| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent grinding semanticscholar.org | Eliminates bulk solvent use, enables reactions of poorly soluble solids. |

| Biocatalysis | Use of enzymes (e.g., transaminases) | High selectivity, mild reaction conditions, biodegradable catalysts. |

Deeper Elucidation of Complex Biological Mechanisms

Preliminary studies on compounds structurally related to this compound suggest a range of biological activities, including potential antimicrobial and anticancer properties. evitachem.commdpi.com However, the specific molecular mechanisms underlying these effects are largely unknown. The aromatic amine structure is known to interact with biological targets such as enzymes and receptors, but the precise partners for this compound have not been identified. evitachem.com

Future research must pivot towards a detailed molecular-level understanding of its biological action. A critical first step is target identification. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to pinpoint the specific proteins or nucleic acids with which this compound and its bioactive derivatives interact.

Once targets are identified, detailed mechanistic studies will be essential. For instance, if a derivative is found to have anticancer activity, research should investigate its effects on key cellular processes such as cell cycle progression, apoptosis induction, mitochondrial membrane potential, and the generation of reactive oxygen species. mdpi.com Molecular modeling and docking studies can provide insights into the binding mode and affinity of the compound within the active site of its target protein, guiding the rational design of more potent and selective analogues. researchgate.net

| Investigative Technique | Primary Objective | Expected Outcome |

|---|---|---|

| Thermal Shift Assay (DSF) | Screen for protein binding partners. | Identification of potential protein targets. |

| Cell Cycle Analysis (Flow Cytometry) | Determine impact on cell proliferation checkpoints mdpi.com | Understanding of antiproliferative mechanism (e.g., G2/M arrest). |

| Apoptosis Assays (e.g., Annexin V) | Quantify the induction of programmed cell death mdpi.com | Confirmation of an apoptotic pathway of cell killing. |

| Molecular Docking & Simulation | Predict and analyze binding interactions at the atomic level researchgate.net | Rationalization of structure-activity relationships and guide for lead optimization. |

Identification of Novel Applications in Interdisciplinary Scientific Fields

While the current focus for this compound derivatives is largely within medicinal chemistry and pharmaceutical synthesis, the molecule's inherent chemical properties suggest it could be a valuable component in other scientific disciplines. evitachem.com A forward-looking research agenda should include the exploration of these non-biological applications.

In material science, the compound's aromatic structure suggests its potential as a monomer or building block for novel organic functional materials. evitachem.com Investigating its electropolymerization could lead to the development of new conductive polymers with applications in sensors, organic electronics, or anti-corrosion coatings. The amine and methoxy groups provide handles for tuning the electronic properties and processability of such materials.

In the field of coordination chemistry, this compound could serve as a versatile ligand for creating novel metal complexes. The nitrogen and potentially the ether oxygens can act as coordination sites, allowing for the synthesis of catalysts for organic transformations or functional metal-organic frameworks (MOFs) with unique porous or photoluminescent properties. Furthermore, its structure could be incorporated into chemosensors, where binding to a specific analyte (e.g., a metal ion) could trigger a detectable change in fluorescence or color.

| Scientific Field | Proposed Application | Rationale based on Molecular Structure |

|---|---|---|

| Organic Electronics | Component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) | Conjugated aromatic system can facilitate charge transport. |

| Sensor Technology | Fluorescent chemosensor for metal ions or anions | The aniline nitrogen and aromatic rings can interact with analytes, modulating fluorescence. |

| Coordination Chemistry | Ligand for transition metal catalysis | Nitrogen donor atom can coordinate to a metal center, influencing its catalytic activity. |

| Polymer Science | Monomer for high-performance polymers | Rigid aromatic structure can impart thermal stability and specific mechanical properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxybenzyl)aniline, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,4-dimethoxybenzyl chloride with aniline derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Purification often involves column chromatography (hexane/ethyl acetate gradients) to isolate intermediates and final products. Purity optimization requires monitoring reaction progress via TLC and confirming structure with NMR .

- Key Data : In , yields reached 72% after column chromatography, with NMR confirming stereoisomer separation.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, aromatic protons in the 6.5–7.5 ppm range and methoxy groups at ~3.8 ppm .

- ESI-HRMS : Validates molecular weight (e.g., experimental m/z 356.1641 vs. calculated 356.1626) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR | 7 aromatic H (δ 6.8–7.3 ppm), OCH₃ (δ 3.8 ppm) | |

| ESI-HRMS | M+H⁺ = 356.1641 |

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

- Methodology : Discrepancies in aromatic proton splitting or integration may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to identify conformational exchange. Cross-validate with 2D techniques (COSY, HSQC) to assign coupling networks and confirm substituent positions .

- Case Study : reports a mixture of four stereoisomers resolved via NMR; advanced NOESY experiments could clarify spatial arrangements.

Q. What strategies are effective for improving the yield of multi-step syntheses involving this compound?

- Methodology :

- Step Optimization : Use catalysts (e.g., Pd for cross-coupling) in critical steps.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

- In-line Monitoring : LC-MS or IR spectroscopy to track intermediates.

- Data : In , multi-step synthesis achieved functional group diversification, though yields were unspecified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.